Ditazole

Descripción

This compound is a non-steroidal anti-inflammatory drug (NSAID). This compound's analgesic and antipyretic effects are similar to phenylbutazone. Additionally, this compound is a platelet aggregation inhibitor marketed in Spain and Portugal with trade name Ageroplas.

Structure

3D Structure

Propiedades

IUPAC Name |

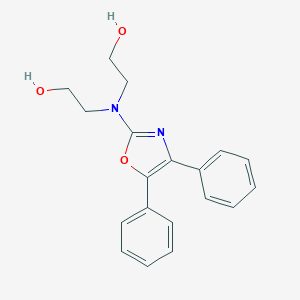

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCMDZWCRNZCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022954 | |

| Record name | Ditazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18471-20-0 | |

| Record name | Ditazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18471-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018471200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ditazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BQI5Z8FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ditazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditazole is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and potent antiplatelet activities.[1][2] Marketed under the trade name Ageroplas in Spain and Portugal, its primary therapeutic value lies in its function as a platelet aggregation inhibitor.[1][2] This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's pharmacological effects, with a focus on its interaction with platelet activation pathways. It synthesizes available data on its inhibitory actions, details the experimental frameworks used to elucidate its function, and presents visual representations of the relevant biological and experimental workflows.

Core Mechanism of Action: Inhibition of Platelet Aggregation

This compound exerts its primary effect by inhibiting platelet aggregation. Its mechanism is targeted and specific, focusing on the blockade of pathways initiated by platelet activation "release reaction inducers," such as collagen.[3][4] Unlike some other antiplatelet agents, this compound does not significantly affect primary aggregation induced by adenosine diphosphate (ADP).[3][4][5] This specificity suggests a mechanism of action centered on the internal signaling cascade of platelets rather than a direct antagonism of surface receptors for ADP.

Inhibition of the Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

The antiplatelet effect of this compound is intrinsically linked to its NSAID properties. The foundational mechanism is the inhibition of prostaglandin synthesis.[5][6] In platelets, the key enzyme in this pathway is Cyclooxygenase-1 (COX-1), which converts arachidonic acid into prostaglandin H2 (PGH2), the precursor for Thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a crucial mediator for platelet degranulation and aggregation (the "release reaction").

By inhibiting the COX-1 enzyme, this compound effectively blocks the production of TXA2. This action prevents the amplification of the platelet activation signal, thereby inhibiting the release of pro-aggregatory molecules stored within platelet granules (e.g., ADP, serotonin). This is supported by findings that this compound strongly inhibits the release of platelet-bound 14C-serotonin following stimulation.[3][4] The similarity of its action to other NSAIDs like aspirin and indomethacin, and the lack of a potentiating effect when co-administered with aspirin, further corroborates its role as a COX pathway inhibitor.[3][4]

dot

Caption: this compound inhibits COX-1, blocking Thromboxane A2 synthesis and platelet aggregation.

Reversibility of Action

An important characteristic of this compound's mechanism is its reversibility. Studies involving the gel filtration of platelets on a Sepharose 2-B gel demonstrated that the inhibitory effect of this compound could be removed.[3][4] This indicates that this compound does not form a permanent, covalent bond with its target enzyme, distinguishing it from irreversible inhibitors like aspirin. This "hit and stay" but not "hit and run" mechanism implies that its antiplatelet effect is dependent on its plasma concentration.

Summary of Pharmacological Effects

While specific IC50 values for this compound are not detailed in the reviewed literature, its qualitative effects have been consistently documented across several experimental models.

| Pharmacological Effect | Observation | Experimental Model | Reference(s) |

| Platelet Aggregation | Strong inhibition of aggregation induced by collagen and Thrombofax. | In vitro (Human Platelets) | [3][4] |

| No significant inhibition of primary ADP-induced aggregation. | In vitro (Human Platelets), In vivo (Rats) | [3][4][5][6] | |

| Serotonin Release | Strongly inhibited the release of platelet-bound 14C-serotonin. | In vitro (Human Platelets) | [3][4] |

| Did not interfere with serotonin transport/storage in unstimulated platelets. | In vitro (Human Platelets) | [3][4] | |

| Thrombus Formation | Reduced thrombus weight comparable to aspirin. | In vivo (Rabbits, electrically induced thrombus) | [7][8] |

| Bleeding Time | Did not prolong, and in some cases shortened, bleeding time. | In vivo (Rats) | [5][6] |

| Clot Retraction | Inhibited ADP-reptilase clot retraction. | In vitro | [3][4] |

| Drug Synergy | Effect was not potentiated by acetylsalicylic acid (aspirin). | In vitro (Human Platelets) | [3][4] |

Experimental Protocols and Methodologies

The mechanism of action of this compound has been characterized using a range of established hematological and pharmacological assays. While the source literature should be consulted for unabridged protocols, this section outlines the core methodologies cited.

In Vitro Platelet Aggregation Studies

-

Objective: To assess the direct effect of this compound on platelet aggregation in response to various agonists.

-

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human donors into an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Incubation: PRP is incubated with this compound at various concentrations or a vehicle control.

-

Aggregation Measurement: An aggregometer is used to measure changes in light transmission through the PRP sample over time. An increase in light transmission corresponds to platelet aggregation.

-

Agonist Induction: Aggregation is induced by adding a known agonist, such as collagen, Thrombofax (a contact activator), or ADP.

-

Data Analysis: The extent and rate of aggregation are recorded and compared between this compound-treated and control samples.

-

dot

Caption: Standard experimental workflow for assessing platelet aggregation in vitro.

Serotonin Release Assay

-

Objective: To quantify the effect of this compound on the platelet release reaction.

-

Methodology:

-

Labeling: Platelets are incubated with radiolabeled serotonin (14C-5HT), which is actively taken up and stored in dense granules.

-

Washing: Unbound 14C-5HT is removed by washing the platelets.

-

Incubation: Labeled platelets are incubated with this compound or a vehicle control.

-

Stimulation: A release-inducing agent (e.g., Thrombofax) is added to trigger degranulation.

-

Quantification: The amount of 14C-5HT released into the supernatant is measured using a scintillation counter and compared to the total amount in the platelets.

-

In Vivo Thrombosis Models

-

Objective: To evaluate the antithrombotic efficacy of this compound in a living organism.

-

Methodology (Example: Electrically Induced Thrombus in Rabbits):

-

Animal Preparation: Rabbits are anesthetized, and a carotid artery is surgically exposed.

-

Drug Administration: this compound, aspirin, or a control vehicle is administered to the animal (e.g., orally or intravenously).

-

Thrombus Induction: A controlled electrical current is applied to the exposed artery to induce endothelial damage and trigger thrombus formation.

-

Thrombus Evaluation: After a set period, the arterial segment is excised, and the formed thrombus is removed and weighed.

-

Histological Analysis: The thrombus may be examined microscopically to assess its composition (e.g., fibrin and platelet content).[7][8]

-

Conclusion

The mechanism of action of this compound is well-defined as a reversible inhibitor of platelet aggregation. Its primary molecular target is the Cyclooxygenase-1 (COX-1) enzyme within the arachidonic acid cascade. By preventing the synthesis of Thromboxane A2, this compound effectively blocks the platelet release reaction and aggregation induced by collagen and other stimuli that depend on this pathway. This targeted action, combined with its analgesic and anti-inflammatory properties, positions this compound as a multifaceted NSAID. Further research to quantify its binding affinity and inhibitory constants (Ki, IC50) for COX isoforms would provide a more complete picture for drug development and comparison purposes.

References

- 1. This compound | C19H20N2O3 | CID 29088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound and platelets. I. Effect of this compound on human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound and platelets. II. Effect of this compound on in vivo platelet aggregation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. karger.com [karger.com]

- 8. This compound activity and its interaction with urokinase on experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ditazole: Chemical Structure, Properties, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditazole is a non-steroidal anti-inflammatory drug (NSAID) with notable antiplatelet activity.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis, and its mechanism of action as a platelet aggregation inhibitor. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided, alongside a visualization of its role in the arachidonic acid signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

This compound, with the IUPAC name 2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol, is a derivative of 1,3-oxazole.[1] Its chemical structure is characterized by a central oxazole ring substituted with two phenyl groups and a diethanolamine moiety.

Figure 1: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | 2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol[1] |

| CAS Number | 18471-20-0[1] |

| Molecular Formula | C₁₉H₂₀N₂O₃[1] |

| Molecular Weight | 324.37 g/mol [5] |

| SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3[1] |

| InChI | InChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2[1] |

| InChIKey | UUCMDZWCRNZCOY-UHFFFAOYSA-N[1] |

| Synonyms | Ageroplas, S-222, Ditazol[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacological behavior. A summary of its known properties is presented below.

| Property | Value |

| Melting Point | 96-98 °C |

| Physical Description | White to off-white solid |

| Solubility | Data not widely available. As a moderately polar molecule, it is expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Its solubility in aqueous solutions is likely to be low. |

| pKa | Experimental data not readily available. The presence of the tertiary amine suggests it will have a basic pKa. |

Synthesis of this compound

This compound is synthesized via a nucleophilic substitution reaction between 2-chloro-4,5-diphenyloxazole and diethanolamine.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established synthesis of this compound.

Materials:

-

2-chloro-4,5-diphenyloxazole

-

Diethanolamine

-

Absolute Ethanol

-

Ethyl ether

-

Petroleum ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5.1 g of 2-chloro-4,5-diphenyloxazole and 6.3 g of diethanolamine in 50 mL of absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator at approximately 1 mm Hg.

-

Precipitation: To the resulting oily residue, add 100 mL of 50% ethanol at 60 °C.

-

Crystallization: Cool the hydro-alcoholic solution to induce crystallization of the product.

-

Isolation and Purification: Collect the resulting solid by filtration. Recrystallize the crude product from a mixture of ethyl ether and petroleum ether to yield pure 2-bis(β-hydroxyethyl)amino-4,5-diphenyl-oxazole (this compound).

-

Drying: Dry the purified product under vacuum. The expected yield is approximately 4.5 g (69.5%).

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is the inhibition of platelet aggregation.[6] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits analgesic and antipyretic properties similar to phenylbutazone.[4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its antiplatelet effect by inhibiting the synthesis of prostaglandins, key signaling molecules in the platelet activation cascade.[7] Specifically, it interferes with the arachidonic acid pathway.

When platelets are activated, for instance by collagen, phospholipase enzymes release arachidonic acid from the platelet membrane. The enzyme cyclooxygenase (COX) then converts arachidonic acid into prostaglandin H2 (PGH2).[8] PGH2 is a precursor to several bioactive prostanoids, including thromboxane A2 (TXA2), a potent inducer of platelet aggregation and vasoconstriction.[9][10]

This compound inhibits the formation of prostaglandins, thereby reducing the downstream synthesis of TXA2.[7] This leads to a decrease in collagen-induced platelet aggregation.[7] It is important to note that this compound does not significantly affect primary ADP-induced aggregation, indicating its specific action on the prostaglandin-mediated pathway.[6]

Caption: Signaling pathway of this compound's antiplatelet action.

Experimental Evaluation of Antiplatelet Activity

The inhibitory effect of this compound on platelet aggregation can be quantified using in vitro assays, with light transmission aggregometry being a standard method.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol describes a general procedure for assessing the effect of this compound on collagen-induced platelet aggregation using light transmission aggregometry.

Materials:

-

This compound

-

Collagen (platelet agonist)

-

Human whole blood (anticoagulated with sodium citrate)

-

Phosphate-buffered saline (PBS)

-

Light transmission aggregometer

-

Centrifuge

-

Pipettes and cuvettes

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing sodium citrate.

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C.

-

Add a specific volume of this compound solution (at various concentrations) or vehicle control (e.g., DMSO diluted in PBS) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of collagen.

-

Record the change in light transmission for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each sample.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

-

Caption: Workflow for in vitro platelet aggregation assay.

Conclusion

This compound is a well-characterized oxazole derivative with significant antiplatelet properties stemming from its inhibition of the cyclooxygenase pathway and subsequent reduction of thromboxane A2 synthesis. This guide provides a detailed summary of its chemical and physical properties, a reproducible synthesis protocol, and a standard method for evaluating its biological activity. The information presented herein should serve as a valuable technical resource for researchers in medicinal chemistry and pharmacology who are interested in the study and development of antiplatelet agents.

References

- 1. brd.nci.nih.gov [brd.nci.nih.gov]

- 2. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C19H20N2O3 | CID 29088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound and platelets. I. Effect of this compound on human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and platelets. II. Effect of this compound on in vivo platelet aggregation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 9. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ditazole for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ditazole (2,2'-((4,5-diphenyl-1,3-oxazol-2-yl)imino)diethanol), a non-steroidal anti-inflammatory drug (NSAID) with platelet aggregation inhibitory properties. This document outlines a plausible and detailed synthetic pathway, experimental protocols, and a summary of relevant quantitative data. Furthermore, it delves into the proposed mechanism of action of this compound, visualized through a signaling pathway diagram.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in a three-step sequence, commencing with the formation of a 4,5-diphenyloxazol-2(3H)-one core, followed by chlorination to an active intermediate, and culminating in a nucleophilic substitution with diethanolamine.

Ditazole: A Technical Guide on its Anti-Inflammatory and Anti-Platelet Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditazole is a non-steroidal anti-inflammatory drug (NSAID) with recognized analgesic, antipyretic, and platelet aggregation inhibitory properties.[1][2] Marketed in some regions under the trade name Ageroplas for its antiplatelet effects, its primary mechanism of action is centered on the modulation of the arachidonic acid cascade, specifically through the inhibition of prostaglandin synthesis.[1][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its pharmacological profile, mechanism of action, and key experimental findings. The information is presented to support further research and development efforts in the fields of inflammation and thrombosis.

Introduction

This compound, chemically known as 2,2'-[(4,5-diphenyl-2-oxazolyl)imino]bis-ethanol, is an oxazole derivative that exhibits a range of pharmacological activities.[4][5] While classified as an NSAID, its anti-inflammatory effects are considered relatively weak compared to its potent inhibitory action on platelet aggregation.[4] This dual activity makes it a subject of interest for its potential therapeutic applications in cardiovascular and inflammatory diseases. This document synthesizes the current understanding of this compound's mode of action and presents available quantitative data and experimental methodologies to serve as a resource for the scientific community.

Pharmacological Profile

Mechanism of Action

This compound exerts its effects primarily by interfering with the arachidonic acid metabolic pathway. The key aspects of its mechanism include:

-

Inhibition of Prostaglandin Synthesis: Like other NSAIDs, this compound inhibits the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] It has been shown to inhibit the release of prostaglandins from rat platelets and to reduce prostaglandin formation during blood clotting.[3][4]

-

Inhibition of Thromboxane A2 (TXA2) Production: this compound has been found to inhibit the production of Thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[3] This action is a key contributor to its anti-platelet effects.

Pharmacokinetics (in Rats)

Pharmacokinetic studies in rats following intravenous administration have provided the following data:

| Parameter | Value | Unit |

| Dose (IV) | 20 | mg/kg |

| Apparent Half-life | 41 | min |

| Volume of Distribution | 2.068 | liters/kg |

| Body Clearance | 0.0345 | liter/kg/min |

Table 1: Pharmacokinetic Parameters of this compound in Rats. [6]

Following intravenous injection, this compound was observed to distribute preferentially to the brain, liver, and heart.[6] The drug was largely cleared from the organs within 4 hours of administration.[6]

Pharmacodynamics

This compound's primary pharmacodynamic effect is the inhibition of platelet aggregation. It has been shown to be a potent inhibitor of platelet aggregation induced by collagen.[4][7] However, it does not significantly affect primary ADP-induced aggregation.[5][7] This suggests that this compound mainly acts on the release reaction mechanism in platelets.[4] In preclinical studies, the activity of this compound in reducing thrombus weight was found to be comparable to that of aspirin.[8]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available. However, based on the published abstracts, the following methodologies were employed:

In Vivo Platelet Aggregation

-

Animal Model: Rats were used to study the in vivo effects of this compound on platelet aggregation.[4]

-

Inducing Agents: Platelet aggregation was induced by intravenous injection of either adenosine diphosphate (ADP) or collagen.[4]

-

Procedure: A previously described method for studying in vivo platelet aggregation was utilized.[4] For collagen-induced aggregation, a suspension of collagen was prepared from bovine Achilles tendon, homogenized in isotonic saline, and the supernatant with a specific protein concentration was used.[4]

-

Drug Administration: this compound was administered orally to the rats at varying doses (e.g., 200 and 400 mg/kg b.w.) prior to the injection of the aggregating agent.[4] Control animals received the vehicle (carboxymethylcellulose) only.[4]

Ex Vivo Thromboxane A2 Production

-

Methodology: The effect of this compound on Thromboxane A2 (TXA2) production was determined ex vivo using a radioimmunoassay (RIA).[3]

-

Animal Model: The specific animal model used for this assay is not detailed in the available abstract.

-

Procedure: Following oral administration of this compound, biological samples were likely collected and analyzed for TXA2 levels using a specific RIA kit.

In Vitro Human Platelet Function

-

Platelet Source: Human platelets were used for in vitro studies.[5]

-

Aggregation Inducers: Platelet aggregation was induced by various agents, including those that trigger the release reaction.[5]

-

Serotonin Release Assay: The effect of this compound on the release of platelet-bound 14C-serotonin was investigated using Thrombofax as a stimulant.[5]

-

Clot Retraction: The influence of this compound on ADP-reptilase clot retraction and thrombin-induced clot formation was also assessed.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism of action of NSAIDs and the logical workflow of this compound's investigation.

Figure 1: Proposed Mechanism of Action of this compound within the Arachidonic Acid Cascade.

Figure 2: Logical Workflow for the Investigation of this compound.

Conclusion

This compound is a pharmacologically active compound with a notable profile as a platelet aggregation inhibitor and a milder anti-inflammatory agent. Its mechanism is rooted in the inhibition of the arachidonic acid cascade, leading to reduced production of prostaglandins and thromboxane A2. While existing research provides a solid foundation for understanding its effects, a significant gap remains in the quantitative characterization of its interaction with COX-1 and COX-2 enzymes. Further studies to determine the specific IC50 values and to elucidate the finer details of its molecular interactions are warranted. Such data would be invaluable for optimizing its therapeutic potential and for the development of novel anti-inflammatory and anti-thrombotic agents. The information compiled in this guide aims to facilitate these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The vascular protection of this compound and its effect on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound and platelets. I. Effect of this compound on human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic studies on this compound, a novel inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and platelets. II. Effect of this compound on in vivo platelet aggregation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound activity and its interaction with urokinase on experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Ditazole's Antiplatelet Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditazole is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits significant antiplatelet properties.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound's antiplatelet effects, focusing on its mechanism of action, supported by experimental evidence. The document details the methodologies of key experiments and presents available data in a structured format. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound, chemically known as 4,5-diphenyl-2-bis-(2-hydroxyethyl)-aminoxazol, has been identified as a potent inhibitor of platelet aggregation.[3][4] Its primary antiplatelet effect is observed in response to release-inducing agents such as collagen, while it has a minimal effect on primary ADP-induced aggregation.[3][4] This selective inhibition suggests a mechanism of action centered on the modulation of intracellular signaling pathways that govern platelet activation and secretion.

Mechanism of Action

The antiplatelet effects of this compound are primarily attributed to its ability to inhibit the release of prostaglandins from platelets.[4] This action is crucial as prostaglandins, particularly Thromboxane A2 (TXA2), are potent mediators of platelet aggregation and vasoconstriction. By inhibiting prostaglandin formation, this compound effectively dampens the amplification of platelet activation signals.

Inhibition of the Arachidonic Acid Cascade

Upon platelet activation by agonists like collagen, arachidonic acid is liberated from the platelet membrane and metabolized by cyclooxygenase-1 (COX-1) to form prostaglandin endoperoxides. These are further converted by thromboxane synthase to Thromboxane A2. TXA2 then acts as a positive feedback mediator, further stimulating platelet activation and aggregation. This compound's interference with this pathway is a key component of its antiplatelet effect.

The following diagram illustrates the signaling pathway of collagen-induced platelet activation and the proposed site of action for this compound.

Effect on Platelet Secretion

This compound has been shown to be a strong inhibitor of the release of platelet-bound 14C-serotonin when induced by release inducers.[3] This indicates that this compound interferes with the platelet secretion process, which is a critical step in the amplification of the aggregation response.

Quantitative Data on Antiplatelet Effects

| Parameter | Agonist/Stimulus | Effect of this compound | Reference |

| Platelet Aggregation | Collagen | Strong Inhibition | [4] |

| ADP (primary) | No Significant Effect | [3][4] | |

| Release Inducers (e.g., Thrombofax) | Strong Inhibition | [3] | |

| Platelet Secretion | 14C-Serotonin Release (induced) | Strong Inhibition | [3] |

| Prostaglandin Synthesis | Prostaglandin Release (from rat platelets) | Inhibition | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiplatelet effects of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Workflow:

Methodology:

-

Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

PRP and PPP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or a vehicle control at 37°C for a specified time.

-

Aggregation Induction: Platelet aggregation is initiated by adding a known concentration of an agonist (e.g., collagen, ADP).

-

Measurement: The change in light transmission is recorded over time using a light transmission aggregometer.

-

Data Analysis: The maximum percentage of aggregation is calculated, and dose-response curves can be generated to determine the IC50 value of the inhibitor.

Serotonin Release Assay

This assay quantifies the release of serotonin from platelets as a measure of platelet secretion.

Workflow:

Methodology:

-

Platelet Preparation: Platelets are isolated from PRP by centrifugation.

-

Radiolabeling: The isolated platelets are incubated with 14C-labeled serotonin, which is actively taken up and stored in the dense granules.

-

Washing: The platelets are washed to remove any unincorporated radiolabel.

-

Incubation with Inhibitor: The radiolabeled platelets are pre-incubated with this compound or a vehicle control.

-

Stimulation of Release: A release-inducing agent (e.g., thrombin or a specific collagen preparation) is added to trigger serotonin secretion.

-

Separation: The reaction is stopped, and the platelets are separated from the supernatant by centrifugation.

-

Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter, which corresponds to the amount of released serotonin.

-

Calculation: The percentage of serotonin release is calculated relative to the total amount of radioactivity incorporated by the platelets.

Thromboxane B2 (TXB2) Measurement (Radioimmunoassay)

This assay is used to quantify the production of Thromboxane A2 (TXA2) by measuring its stable metabolite, Thromboxane B2 (TXB2).

Workflow:

Methodology:

-

Platelet Stimulation: Platelet-rich plasma is incubated with this compound or a vehicle control and then stimulated with an agonist like collagen or arachidonic acid to induce TXA2 synthesis.

-

Sample Preparation: The reaction is stopped, and the supernatant is collected after centrifugation.

-

Competitive Binding: The sample (containing unlabeled TXB2) is incubated with a specific antibody against TXB2 and a known amount of radiolabeled TXB2. The unlabeled TXB2 from the sample competes with the radiolabeled TXB2 for binding to the antibody.

-

Separation: The antibody-bound TXB2 is separated from the free TXB2.

-

Quantification: The amount of radioactivity in the antibody-bound fraction is measured.

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled TXB2.

-

Calculation: The concentration of TXB2 in the sample is determined by comparing its radioactivity measurement to the standard curve.

Discussion and Future Directions

The foundational research on this compound clearly establishes its role as an inhibitor of platelet aggregation, primarily by targeting the release reaction and prostaglandin synthesis pathway. Its selective action against collagen-induced aggregation, while sparing primary ADP-induced aggregation, provides valuable insight into its mechanism.

A significant area for future research is the precise quantification of this compound's inhibitory potency. Determining the IC50 values for the inhibition of various platelet functions, including aggregation induced by different agonists and the activity of key enzymes like COX-1, would provide a more complete pharmacological profile.

Furthermore, while the current evidence points towards the arachidonic acid pathway, exploring potential effects on other signaling pathways, such as phosphodiesterase activity and cyclic nucleotide levels, could reveal additional mechanisms contributing to its antiplatelet effects. Modern techniques in molecular pharmacology and cell signaling can be employed to further elucidate the specific molecular targets of this compound within the platelet.

Conclusion

This compound is a potent inhibitor of platelet aggregation with a mechanism of action that involves the inhibition of prostaglandin synthesis and the subsequent blockade of the platelet release reaction. This technical guide has summarized the core foundational research, provided detailed experimental protocols for its characterization, and visualized the key signaling pathways. While further quantitative data is needed for a complete understanding, the existing research provides a strong basis for its classification as an effective antiplatelet agent and encourages further investigation into its therapeutic potential.

References

- 1. Effect of this compound, an inhibitor of platelet aggregation, on a metastasizing tumour in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and platelets. I. Effect of this compound on human platelet function in vitro [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and platelets. II. Effect of this compound on in vivo platelet aggregation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Ditazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditazole, chemically known as 4,5-diphenyl-2-bis(2-hydroxyethyl)aminoxazole, is a non-steroidal anti-inflammatory agent (NSAID) with notable antiplatelet properties.[1][2] Marketed in Spain and Portugal under the trade name Ageroplas, this compound's development in the 1970s marked an advancement in the understanding of platelet aggregation and inflammation.[1] This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its synthesis, mechanism of action, and key experimental findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound emerged from research focused on developing novel therapeutic agents with both anti-inflammatory and antithrombotic activities. Its chemical structure, featuring a disubstituted oxazole ring, is central to its biological function.[2] Early investigations revealed its capacity to inhibit platelet aggregation and reduce inflammation, positioning it as a compound of interest for cardiovascular and inflammatory diseases.[3][4] This guide will delve into the technical details of its development, offering a valuable resource for researchers in pharmacology and drug discovery.

History and Development

The development of this compound can be traced back to the broader exploration of oxazole derivatives for therapeutic purposes in the mid-20th century. While the specific timeline of its initial synthesis is not extensively documented in readily available literature, key pharmacological studies elucidating its properties were published in the 1970s. These studies, primarily from European research groups, established its profile as a potent inhibitor of platelet aggregation induced by various agents and as a moderator of inflammatory responses.[3][5] Pharmacokinetic studies in animal models followed, providing insights into its distribution and metabolism.[6] Though it saw clinical use in some European countries, its global market penetration remained limited.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound from a primary research article is not available in the public domain, a plausible synthetic route can be inferred from general principles of oxazole synthesis. One common method for synthesizing 2-amino-oxazole derivatives involves the reaction of an α-hydroxyketone with cyanamide or a cyanamide derivative.

A patent document describes a general process for preparing 2-amino-oxazoles by reacting an α-hydroxyketone with cyanamide or its salts in an acidic, neutral, or alkaline medium.[4] For the synthesis of this compound, this would involve the reaction of benzoin (an α-hydroxyketone) with a substituted cyanamide. Another patent mentions the preparation of 4,5-diphenyl-2-bis-(2-hydroxyethyl)-amino-oxazole through the treatment of a precursor with acetyl chloride or acetic anhydride, though the full context of this step is not detailed.[7]

Pharmacological Profile

Mechanism of Action

This compound's mechanism of action is distinct from traditional NSAIDs. While it inhibits the release of prostaglandins, a key mediator of inflammation, it does not appear to directly inhibit the cyclooxygenase (COX) enzymes.[4][8] Instead, its primary mechanism is believed to be the inhibition of thromboxane A2 (TXA2) synthesis.[9][10][11] TXA2 is a potent vasoconstrictor and platelet aggregator. By selectively inhibiting thromboxane synthase, this compound reduces platelet aggregation and vasoconstriction without the widespread COX inhibition that can lead to gastrointestinal side effects.[10][11]

The inhibition of platelet aggregation by this compound is particularly effective against aggregation induced by collagen and other "release reaction inducers."[3] It has been shown to strongly inhibit the release of serotonin from platelets.[3] However, it does not significantly affect primary ADP-induced aggregation.[3][4] This selective action suggests a targeted effect on the downstream signaling pathways of platelet activation.

Signaling Pathways

The following diagram illustrates the proposed mechanism of action for this compound in the context of the arachidonic acid cascade and platelet aggregation.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Whole human blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% light transmission).

-

Aggregation Measurement:

-

PRP is placed in a cuvette in an aggregometer and stirred at 37°C.

-

A baseline of light transmission is established.

-

This compound or a vehicle control is added to the PRP and incubated for a specified time.

-

An aggregating agent (e.g., collagen, ADP, arachidonic acid) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: this compound or a vehicle control is administered orally or intraperitoneally to the rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) following drug administration, a solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for the drug-treated groups compared to the vehicle-treated control group.

Quantitative Data

Despite a thorough review of available literature, specific quantitative data such as IC50 values for this compound's anti-inflammatory and anti-platelet activities are not consistently reported in publicly accessible databases and publications. Early studies often presented results in a qualitative or semi-quantitative manner. For instance, one study reported that this compound at a dose of 400 mg/kg did not significantly modify ADP-induced platelet aggregation in rats, while another noted its in vitro inhibitory effect on aggregation induced by "release reaction inducers."[3][12] The lack of standardized quantitative data is a limitation in the historical literature for this compound.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Reference |

| Dose (Intravenous) | 20 | mg/kg | [6] |

| Apparent Half-life (Blood) | 41 | min | [6] |

| Volume of Distribution | 2.068 | L/kg | [6] |

| Body Clearance | 0.0345 | L/kg/min | [6] |

Conclusion

This compound represents an interesting case in the history of NSAID and antiplatelet drug development. Its unique mechanism of action, targeting thromboxane synthesis rather than directly inhibiting COX enzymes, set it apart from its contemporaries. While its clinical use has been limited, the study of this compound has contributed to the understanding of the complex signaling pathways involved in inflammation and thrombosis. The lack of extensive, publicly available quantitative data highlights the evolution of standards in pharmacological research over the decades. Further investigation into the historical archives of pharmaceutical companies and academic institutions that researched this compound may yet reveal more detailed insights into its development and clinical performance. This guide provides a foundational understanding for researchers interested in the history of oxazole-based therapeutics and the development of novel anti-inflammatory and antiplatelet agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H20N2O3 | CID 29088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound and platelets. I. Effect of this compound on human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and platelets. II. Effect of this compound on in vivo platelet aggregation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 4,5-diphenyl-2-bis-(2-hydroxyethyl)aminoxazol (ditazol) on platelet aggregation, adhesiveness and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic studies on this compound, a novel inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DE2942050C2 - 2-amino- or 2-thio-substituted 4,5-diphenyl-oxazole derivatives and processes for their preparation - Google Patents [patents.google.com]

- 8. karger.com [karger.com]

- 9. Determination of specific inhibitors of thromboxane A2 formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacologyeducation.org [pharmacologyeducation.org]

- 12. karger.com [karger.com]

Ditazole's Role in Inhibiting Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditazole, a non-steroidal anti-inflammatory drug (NSAID) with antiplatelet properties, exerts its effects through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as an inhibitor of thromboxane A2 (TXA2) production. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals. Evidence suggests that this compound's primary mechanism is the inhibition of thromboxane synthase, an enzyme downstream of cyclooxygenase (COX), distinguishing it from many traditional NSAIDs that directly target COX enzymes.

Introduction

This compound, chemically known as 4,5-diphenyl-2-bis-(2-hydroxyethyl)-aminoxazole, is recognized for its ability to inhibit platelet aggregation and its relatively weak anti-inflammatory, antipyretic, and analgesic activities.[1] Its primary therapeutic value lies in its antiplatelet effects, which are intrinsically linked to its ability to modulate the prostaglandin synthesis pathway. Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in inflammation, pain, and platelet aggregation.[2] Understanding the precise mechanism by which this compound inhibits this pathway is critical for its therapeutic application and for the development of novel antiplatelet agents.

Mechanism of Action: Inhibition of Thromboxane Synthesis

The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is an unstable intermediate that is further metabolized by various isomerases and synthases into different prostaglandins and thromboxane A2 (TXA2).[3]

In platelets, PGH2 is primarily converted to TXA2 by the enzyme thromboxane synthase. TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation.[4]

Available evidence strongly indicates that this compound's primary mechanism of action is the inhibition of thromboxane synthase .[1] This is a significant distinction from many other NSAIDs, such as aspirin, which act by irreversibly inhibiting the COX enzymes.[1] By targeting thromboxane synthase, this compound selectively reduces the production of TXA2 without affecting the upstream production of other prostaglandins like prostacyclin (PGI2) in vascular endothelial cells, which has anti-aggregatory and vasodilatory effects. This selective action could theoretically offer a better therapeutic window with a reduced risk of certain side effects associated with non-selective COX inhibition.

The inhibition of prostaglandin release from rat platelets and the formation of prostaglandins during rat blood clotting by this compound have been demonstrated.[5] Furthermore, studies have shown that this compound inhibits thromboxane A2 (TXA2) production ex vivo, as determined by radioimmunoassay (RIA), while not inhibiting vessel cyclooxygenase.[1]

Quantitative Data on Prostaglandin Synthesis Inhibition

| Drug | Species | Assay | Dosage | Effect | Citation |

| This compound | Rat | Prostaglandin formation during blood clotting | 200 mg/kg (oral) | 50% inhibition | [6] |

This in-vivo data demonstrates a significant inhibitory effect of this compound on prostaglandin synthesis at a given dose. For comparison, the IC50 values of other compounds that target thromboxane synthesis are presented below.

| Compound | Target | IC50 | Citation |

| Dazoxiben | Thromboxane Synthase | 765 ± 54 µM | [7] |

| DT-TX 30 | Thromboxane Synthase | 8.54 ± 0.60 µM | [7] |

| Sulfasalazine | Thromboxane Synthase | 0.9 mM |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on prostaglandin synthesis and platelet function.

Inhibition of Prostaglandin Formation During Blood Clotting (In Vivo)

This experimental design was used to determine the in-vivo efficacy of this compound in inhibiting prostaglandin synthesis.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: this compound is suspended in a vehicle such as carboxymethylcellulose and administered orally (p.o.) at a specified dose (e.g., 200 mg/kg body weight).[6] Control animals receive the vehicle alone.

-

Blood Collection: At a predetermined time after drug administration (e.g., 1-2 hours), blood is collected. To measure prostaglandin formation during clotting, blood is allowed to clot at 37°C for a set period (e.g., 60 minutes).

-

Serum Preparation: After clotting, the blood is centrifuged to separate the serum.

-

Prostaglandin Measurement: The concentration of prostaglandins (e.g., Thromboxane B2, the stable metabolite of TXA2) in the serum is quantified using a specific and sensitive method such as Radioimmunoassay (RIA).

-

Data Analysis: The percentage of inhibition is calculated by comparing the prostaglandin levels in the serum of this compound-treated animals to those of the control group.

Collagen-Induced Platelet Aggregation Assay (In Vitro/Ex Vivo)

This assay is used to assess the effect of this compound on platelet function, which is largely dependent on TXA2 synthesis.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Incubation with this compound (In Vitro): Aliquots of PRP are incubated with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Platelet Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. The light transmittance through the PRP sample is set to 0%, and through the PPP sample to 100%.

-

Induction of Aggregation: A platelet agonist, such as collagen, is added to the PRP to induce aggregation. Collagen is a potent inducer of TXA2-dependent platelet aggregation.[6]

-

Data Recording and Analysis: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The maximum aggregation percentage is determined, and the inhibitory effect of this compound is calculated relative to the vehicle control.

Radioimmunoassay (RIA) for Thromboxane B2 (TXB2)

RIA is a highly sensitive method used to quantify the concentration of specific molecules, such as TXB2 (the stable metabolite of TXA2), in biological samples.

Protocol:

-

Sample Preparation: Serum or plasma samples are collected as described in the previous protocols.

-

Assay Setup: The assay is typically performed in tubes or microplates. A standard curve is prepared using known concentrations of unlabeled TXB2.

-

Competitive Binding: A fixed amount of radiolabeled TXB2 (e.g., with ³H or ¹²⁵I) and a specific antibody against TXB2 are added to the standards and unknown samples. The unlabeled TXB2 in the samples competes with the radiolabeled TXB2 for binding to the limited number of antibody binding sites.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Antigen: A separation agent (e.g., charcoal, second antibody) is added to precipitate the antibody-bound TXB2. The mixture is then centrifuged to pellet the bound fraction.

-

Radioactivity Measurement: The radioactivity of either the bound or the free fraction is measured using a scintillation counter or a gamma counter, depending on the radioisotope used.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled TXB2 as a function of the concentration of unlabeled TXB2. The concentration of TXB2 in the unknown samples is then determined by interpolating their radioactivity measurements onto the standard curve.

Conclusion

This compound represents a unique antiplatelet agent that inhibits prostaglandin synthesis by targeting thromboxane synthase, an enzyme downstream of the cyclooxygenases. This mechanism of action differentiates it from many conventional NSAIDs. The available in-vivo data confirms its ability to significantly reduce prostaglandin formation. While a precise in-vitro IC50 value for its inhibitory activity on thromboxane synthase is not widely reported, the collective evidence points to a potent and selective effect on the thromboxane arm of the arachidonic acid cascade. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel thromboxane synthase inhibitors. Further research to elucidate the precise binding kinetics and to obtain in-vitro potency data would be invaluable for the continued development and clinical application of this class of compounds.

References

- 1. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The antiaggregant action of 2-morpholino-5-(thienyl-2)-6-H-1,3,4-thiadiazine in in vitro and ex vivo experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic studies on this compound, a novel inhibitor of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and platelets. II. Effect of this compound on in vivo platelet aggregation and bleeding time in rats [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Ditazole and Platelet Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditazole, a non-steroidal anti-inflammatory drug (NSAID) with the chemical name 4,5-diphenyl-2-bis(2-hydroxyethyl)-aminoxazole, was the subject of significant research in the 1970s for its effects on platelet function. These early investigations established its role as an inhibitor of platelet aggregation, with a mechanism of action distinct from that of aspirin. This technical guide provides an in-depth analysis of these foundational studies, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Findings from Early Research

Early in vitro and in vivo studies consistently demonstrated that this compound is a potent inhibitor of platelet aggregation induced by collagen.[1][2][3] However, it was found to be ineffective against primary aggregation induced by adenosine diphosphate (ADP).[1][3] This selective inhibition pointed towards a mechanism of action centered on the platelet release reaction, rather than a direct interference with ADP receptors. Further investigations revealed that this compound inhibits the formation of prostaglandins and the release of serotonin (5-HT) from platelets, key events in the amplification of the aggregation response.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on the effect of this compound on platelet function.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | Species | This compound Concentration | % Inhibition | Reference |

| Collagen | Human | 100 µg/mL | Significant | [3] |

| ADP (primary phase) | Human | Not specified | No significant inhibition | [3] |

Table 2: In Vivo Effects of this compound on Platelet Function and Prostaglandin Synthesis

| Parameter | Species | This compound Dose (Oral) | Effect | Reference |

| Collagen-induced Platelet Aggregation | Rat | 200 mg/kg | Inhibition | [1] |

| ADP-induced Platelet Aggregation | Rat | 200 mg/kg | No inhibition | [1] |

| Prostaglandin Formation (during blood clotting) | Rat | 200 mg/kg | 50% inhibition | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of this compound.

In Vitro Platelet Aggregation

Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.

Methodology (based on the Born method):

-

Blood Collection: Whole blood was drawn from healthy human volunteers or rabbits and anticoagulated with 3.8% sodium citrate (9:1, v/v).

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood was centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood was centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which was used as a blank and for baseline correction in the aggregometer.

-

Platelet Count Adjustment: The platelet count in the PRP was adjusted, if necessary, to a standardized concentration (e.g., 250,000-300,000 platelets/µL) using PPP.

-

Incubation with this compound: Aliquots of PRP were incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-5 minutes) at 37°C in the aggregometer cuvette with constant stirring.

-

Induction of Aggregation: An aggregating agent (e.g., collagen or ADP) was added to the PRP, and the change in light transmittance was recorded over time using a platelet aggregometer.

-

Data Analysis: The maximum percentage of aggregation was determined, and the inhibitory effect of this compound was calculated relative to the vehicle control.

¹⁴C-Serotonin Release Assay

Objective: To measure the effect of this compound on the release of serotonin from platelets, a marker of the platelet release reaction.

Methodology:

-

Platelet Labeling: PRP was incubated with ¹⁴C-labeled serotonin for a period sufficient for uptake into the dense granules (e.g., 30-60 minutes at 37°C).

-

Removal of Unincorporated Serotonin: The platelets were then washed to remove any unincorporated ¹⁴C-serotonin. This could be achieved by centrifugation and resuspension in a suitable buffer.

-

Incubation with this compound: The labeled and washed platelets were resuspended in a buffer and incubated with this compound or a vehicle control.

-

Induction of Release: A releasing agent, such as collagen or thrombin, was added to induce the release of the granular contents.

-

Separation of Platelets and Supernatant: After a defined incubation period, the reaction was stopped (e.g., by adding EDTA and placing on ice), and the platelets were separated from the supernatant by centrifugation.

-

Measurement of Radioactivity: The radioactivity in an aliquot of the supernatant was measured using a liquid scintillation counter.

-

Calculation of Release: The amount of ¹⁴C-serotonin released was expressed as a percentage of the total radioactivity incorporated by the platelets.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The primary mechanism of action of this compound on platelet function, as elucidated by early studies, is the inhibition of the arachidonic acid cascade, which is crucial for the production of thromboxane A₂ (TXA₂), a potent platelet agonist and vasoconstrictor.

Caption: Proposed mechanism of this compound's antiplatelet effect via inhibition of COX-1.

Experimental Workflow for In Vitro Platelet Aggregation Studies

The following diagram illustrates the typical workflow for assessing the in vitro effect of this compound on platelet aggregation.

Caption: Workflow for in vitro platelet aggregation analysis.

Conclusion

The early studies on this compound laid the groundwork for understanding its role as a platelet aggregation inhibitor. By selectively targeting the collagen-induced aggregation pathway through the inhibition of prostaglandin synthesis, this compound presented a distinct pharmacological profile. This technical guide has provided a comprehensive overview of the foundational research, offering valuable quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms for today's researchers and drug development professionals.

References

- 1. karger.com [karger.com]

- 2. Effect of 4,5-diphenyl-2-bis-(2-hydroxyethyl)aminoxazol (ditazol) on platelet aggregation, adhesiveness and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and platelets. I. Effect of this compound on human platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Ditazole on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditazole, a non-steroidal anti-inflammatory drug (NSAID) with anti-platelet aggregation properties, exerts its effects on the arachidonic acid (AA) metabolic cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its influence on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. While it is established that this compound inhibits the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, its precise molecular targets and inhibitory concentrations remain an area of ongoing investigation. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing the effects of compounds like this compound on AA metabolism, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, is a precursor to a diverse range of bioactive lipid mediators collectively known as eicosanoids. The metabolism of AA occurs primarily through three enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The products of these pathways, including prostaglandins, thromboxanes, and leukotrienes, are pivotal in regulating a wide array of physiological and pathological processes, such as inflammation, hemostasis, and immunity.

This compound has been identified as an inhibitor of platelet aggregation and exhibits anti-inflammatory effects.[1][2] Its mechanism of action is of significant interest as it appears to differ from that of traditional NSAIDs like aspirin, which primarily act by inhibiting COX enzymes.[2] This guide delves into the specifics of this compound's interaction with the AA cascade, providing researchers with a foundational understanding for further investigation and drug development.

Quantitative Data on this compound's Effects

Quantitative data on the inhibitory activity of this compound against specific enzymes in the arachidonic acid pathway is not extensively available in the public domain. The following tables summarize the known qualitative effects and provide a template for the type of quantitative data required for a thorough characterization of this compound's activity.

Table 1: Effect of this compound on Cyclooxygenase (COX) Pathway

| Enzyme/Product | Effect of this compound | IC50 Value | Reference |

| COX-1 | No significant inhibition reported | Data not available | [2] |

| COX-2 | No significant inhibition reported | Data not available | [2] |

| Thromboxane A2 (TXA2) Production | Inhibition | Data not available | [2] |

| Prostacyclin (PGI2) Production | No enhancement observed | Not Applicable | [2] |

Table 2: Effect of this compound on Lipoxygenase (LOX) Pathway

| Enzyme/Product | Effect of this compound | IC50 Value | Reference |

| 5-Lipoxygenase (5-LOX) | Data not available | Data not available | |

| 12-Lipoxygenase (12-LOX) | Data not available | Data not available | |

| Leukotriene B4 (LTB4) Synthesis | Data not available | Data not available |

Table 3: Effect of this compound on Platelet Aggregation

| Agonist | Effect of this compound | Effective Concentration | Reference |

| Collagen | Inhibition of in vivo aggregation | Doses similar to those inhibiting prostaglandin formation | [3] |

| ADP | No significant effect on primary aggregation | Data not available | [4] |

| Release Reaction Inducers | Strong in vitro inhibition | Data not available | [4] |

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolic Pathways

The following diagram illustrates the major pathways of arachidonic acid metabolism and highlights the known and potential points of intervention for this compound.

Experimental Workflow for Assessing this compound's Effect on Platelet Aggregation

The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on platelet aggregation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of compounds like this compound on arachidonic acid metabolism. These should be adapted and optimized based on specific experimental goals and available resources.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Detection reagent (e.g., Amplex Red, or reagents for EIA)

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10 minutes) at the same temperature.

-

Stop the reaction (e.g., by adding a stopping solution or by a change in pH).

-

Add the detection reagent and measure the signal (fluorescence or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

In Vitro Lipoxygenase (LOX) Inhibition Assay

Objective: To determine the IC50 of this compound for specific lipoxygenase isoforms (e.g., 5-LOX, 12-LOX).

Materials:

-

Purified lipoxygenase enzyme (e.g., human recombinant 5-LOX)

-

Arachidonic acid or linoleic acid (substrate)

-

This compound stock solution

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a cuvette, mix the reaction buffer and the lipoxygenase enzyme.

-

Add the diluted this compound or vehicle control and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

-

Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each this compound concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value as described for the COX assay.

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human or animal blood (anticoagulated with sodium citrate)

-